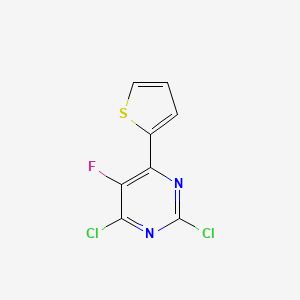
2,4-Dichloro-5-fluoro-6-(thiophen-2-yl)pyrimidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,4-Dichloro-5-fluoro-6-(thiophen-2-yl)pyrimidine is a heterocyclic compound with the molecular formula C8H3Cl2FN2S. This compound is characterized by the presence of chlorine, fluorine, and thiophene groups attached to a pyrimidine ring. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-Dichloro-5-fluoro-6-(thiophen-2-yl)pyrimidine typically involves the reaction of 2,4-dichloro-5-fluoropyrimidine with thiophene derivatives. One common method includes the use of reducing metal powder and acid in a solvent, followed by stirring and heating to the desired reaction temperature . The reaction is monitored using thin-layer chromatography, and the product is purified through column chromatography to obtain the pure compound.
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the use of high-purity reagents and controlled reaction conditions to ensure consistent quality and yield. The final product is typically purified using distillation or recrystallization techniques.
Chemical Reactions Analysis
Types of Reactions
2,4-Dichloro-5-fluoro-6-(thiophen-2-yl)pyrimidine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine and fluorine atoms can be substituted with other functional groups using appropriate reagents.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include:
Nucleophiles: For substitution reactions, nucleophiles such as amines or thiols are used.
Oxidizing Agents: For oxidation reactions, agents like potassium permanganate or hydrogen peroxide are employed.
Reducing Agents: For reduction reactions, agents like sodium borohydride or lithium aluminum hydride are used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyrimidine derivatives, while oxidation and reduction reactions can produce different oxidized or reduced forms of the compound.
Scientific Research Applications
2,4-Dichloro-5-fluoro-6-(thiophen-2-yl)pyrimidine has a wide range of applications in scientific research, including:
Mechanism of Action
The mechanism of action of 2,4-Dichloro-5-fluoro-6-(thiophen-2-yl)pyrimidine involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor of certain enzymes, such as kinases, by binding to their active sites and blocking their activity . This inhibition can disrupt various cellular processes, leading to the desired biological effects.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 2,4-Dichloro-5-fluoro-6-(thiophen-2-yl)pyrimidine include:
Uniqueness
The uniqueness of this compound lies in its specific combination of chlorine, fluorine, and thiophene groups attached to the pyrimidine ring. This unique structure imparts distinct chemical and biological properties, making it valuable for various research applications.
Properties
Molecular Formula |
C8H3Cl2FN2S |
|---|---|
Molecular Weight |
249.09 g/mol |
IUPAC Name |
2,4-dichloro-5-fluoro-6-thiophen-2-ylpyrimidine |
InChI |
InChI=1S/C8H3Cl2FN2S/c9-7-5(11)6(12-8(10)13-7)4-2-1-3-14-4/h1-3H |
InChI Key |
PAMPGJWYDBVVKV-UHFFFAOYSA-N |
Canonical SMILES |
C1=CSC(=C1)C2=C(C(=NC(=N2)Cl)Cl)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


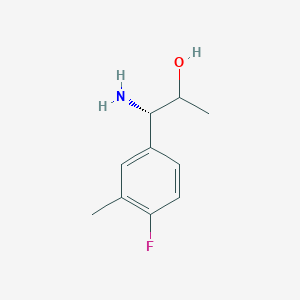
![4-Hydroxy-3-methylthieno[3,2-c]pyridine-7-carboxylicacid](/img/structure/B13027119.png)

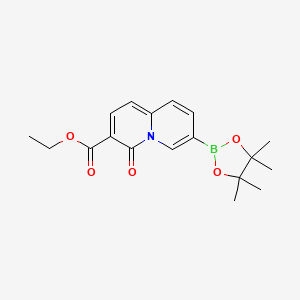
![Tert-butyl (R)-5'-methyl-4',5'-dihydrospiro[piperidine-4,7'-thieno[2,3-C]pyran]-1-carboxylate](/img/structure/B13027137.png)
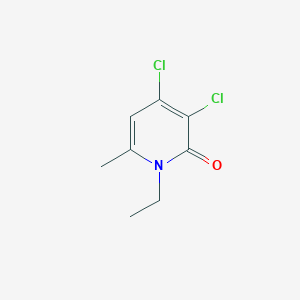
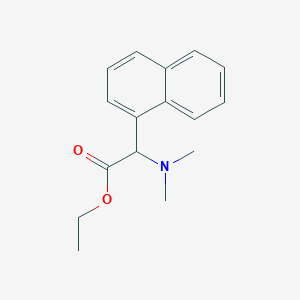
![(3S,4R,5R)-4-[(tert-butyldimethylsilyl)oxy]-3-chloro-3-fluoro-5-(hydroxymethyl)oxolan-2-one](/img/structure/B13027149.png)


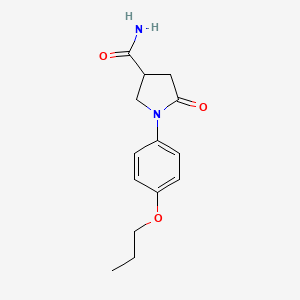
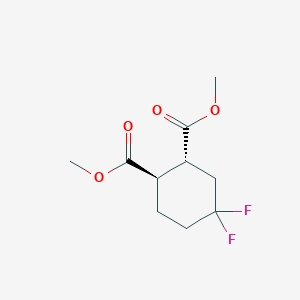
![Tert-butyl 6,8-dioxo-2,7-diazaspiro[4.4]nonane-2-carboxylate](/img/structure/B13027215.png)
![4-Methyl-3,4-dihydro-2H-benzo[b][1,4]oxazine hydrochloride](/img/structure/B13027216.png)
